molecular formula C21H16FN5OS3 B11301287 2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11301287
M. Wt: 469.6 g/mol
InChI Key: NFUZSPPMQPSUOP-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, thiadiazole, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.

    Synthesis of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.

    Introduction of the Fluorophenyl and Phenylsulfanyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C21H16FN5OS3

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H16FN5OS3/c1-13-26-27-21(30-13)25-19(28)18-17(31-15-8-3-2-4-9-15)11-23-20(24-18)29-12-14-7-5-6-10-16(14)22/h2-11H,12H2,1H3,(H,25,27,28)

InChI Key

NFUZSPPMQPSUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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